AZ7328 was developed as part of the efforts to target the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently dysregulated in many cancers. The compound is classified as an ATP-competitive inhibitor of AKT, specifically designed to bind to the active site of the kinase, thereby preventing its phosphorylation and subsequent activation.
The synthesis of AZ7328 involves several chemical reactions that typically begin with readily available starting materials. The synthetic route may include:
Technical details regarding specific reagents, solvents, and conditions (temperature, time) are crucial for optimizing yield and purity but are often proprietary or undisclosed in literature.
AZ7328 has a defined molecular structure characterized by specific functional groups that contribute to its activity as an AKT inhibitor. The molecular formula is typically represented as C₁₄H₁₈N₄O₂S.
Key structural features include:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into binding interactions.
AZ7328 undergoes several chemical reactions upon interaction with biological targets:
The mechanism of action for AZ7328 primarily revolves around its role as an AKT inhibitor:
AZ7328 exhibits several notable physical and chemical properties:
These properties influence its bioavailability and efficacy as a therapeutic agent.
AZ7328 is primarily utilized in cancer research due to its ability to target the phosphatidylinositol 3-kinase/AKT signaling pathway:
AZ7328 is a potent and selective ATP-competitive inhibitor targeting AKT (protein kinase B), a central node in the PI3K/AKT/mTOR signaling cascade. Its chemical structure features nitrogen-containing heterocycles critical for binding to the AKT kinase domain, though reported molecular formulas vary between sources: C₁₄H₁₅N₃O (MW 241.29 g/mol) and C₁₈H₁₉N₅O₂S (MW 369.44 g/mol). This discrepancy may reflect distinct synthetic derivatives or analytical methodologies . AZ7328 exhibits >98% purity as a stable solid powder, soluble in DMSO but insoluble in water, with a shelf life exceeding two years when stored at -20°C [1] .
The compound’s mechanism of action involves concentration-dependent inhibition of AKT substrate phosphorylation (e.g., GSK3β, PRAS40), leading to suppressed cancer cell proliferation. Preclinical studies demonstrate its cytostatic effects—inducing G1 cell cycle arrest rather than apoptosis—in PTEN-null bladder cancer cell lines. Notably, AZ7328 synergizes with mTOR inhibitors (e.g., rapamycin) and autophagy inhibitors (e.g., chloroquine), which convert its cytostatic activity to cytotoxic apoptosis in PIK3CA-mutant models [1] [2] [5].
Table 1: Key Characteristics of AZ7328
Property | Specification |
---|---|
Molecular Formula (Variants) | C₁₄H₁₅N₃O or C₁₈H₁₉N₅O₂S |
Molecular Weight | 241.29 g/mol or 369.44 g/mol |
Purity | >98% |
Solubility | DMSO-soluble; water-insoluble |
Primary Mechanism | ATP-competitive AKT inhibition |
Synergistic Agents | mTOR inhibitors, autophagy inhibitors |
The PI3K/AKT/mTOR pathway regulates cell survival, proliferation, and metabolism. Dysregulation occurs frequently in cancers via PIK3CA mutations (activating PI3Kα), PTEN loss (elevating PIP3), or AKT amplifications. These alterations drive therapeutic resistance and poor prognosis:
Single-node inhibitors (e.g., AKT-only agents) often trigger compensatory feedback loops. For instance, AZ7328 monotherapy activates autophagy as a cytoprotective response in bladder cancer cells and Ras/MEK/ERK signaling in prostate cancer models, limiting efficacy [2] [5] [7]. Consequently, multi-node inhibition—combining AKT, mTOR, and PI3Kα blockers—has emerged as a superior strategy to overcome resistance.
Table 2: Genetic Alterations in the PI3K/AKT/mTOR Pathway Across Cancers
Cancer Type | Key Alterations | Prevalence |
---|---|---|
Endometrial | PTEN mutations, PIK3CA hyperactivity | 42–54%; 22% |
Breast (HR+) | PIK3CA mutations | 30–40% |
Bladder | PIK3CA mutations | ~22% |
Prostate | PTEN loss | 20–40% |
AZ7328 represents an intermediate stage in the evolution of AKT inhibitors, bridging first-generation pan-AKT blockers and newer isoform-selective agents. Unlike allosteric inhibitors (e.g., MK-2206), AZ7328 operates via ATP-competitive inhibition, enabling potent kinase domain targeting but with challenges in isoform specificity. Its pharmacological profile distinguishes it from contemporaries:
Recent drug development focuses on dual-pathway strategies (e.g., AZ7328 + MEK inhibitors) to counteract compensatory Ras/ERK activation observed in prostate cancer models [5]. Additionally, next-generation agents like capivasertib (AKT1/2/3 inhibitor) and inavolisib (PI3Kα mutant-specific) aim to improve therapeutic windows, building on AZ7328’s mechanistic insights [8].
Table 3: Evolution of AKT-Targeted Therapies
Compound Type | Examples | Advantages/Limitations vs. AZ7328 |
---|---|---|
Pan-AKT Inhibitors | AZ7328, Akti-1/2 | Broad pathway suppression; cytostatic effects |
Isoform-Selective | Capivasertib (AKT1/2/3) | Reduced off-target toxicity |
Dual Node Inhibitors | Sapanisertib (mTORC1/2) | Blocks feedback reactivation |
Mutation-Specific | Inavolisib (PI3Kα-H1047R) | Targets oncogenic mutants selectively |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0